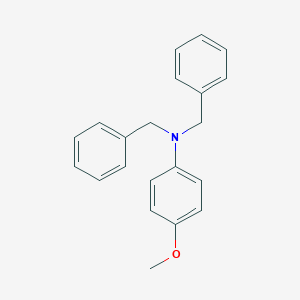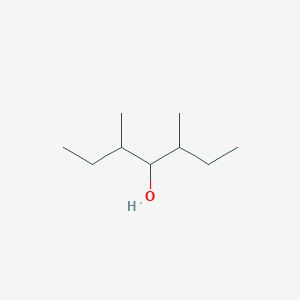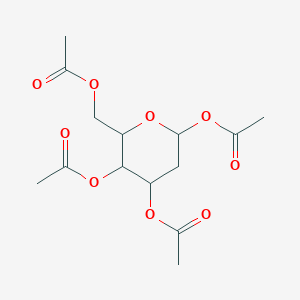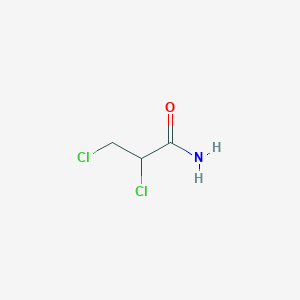
Methyl 2-methoxyhexadecanoate
Vue d'ensemble
Description
Methyl 2-methoxyhexadecanoate, also known as methyl palmitate, is a fatty acid ester that is commonly found in various plants and animals. It is a colorless liquid that has a pleasant odor and is often used in the production of cosmetics, perfumes, and soaps. In recent years, methyl palmitate has gained attention due to its potential applications in scientific research.
Applications De Recherche Scientifique
Fatty Acid Chemistry
- Methyl 12-mesyloxyoleate, a compound closely related to Methyl 2-methoxyhexadecanoate, is used for the synthesis of cyclopropane esters and conjugated octadecadienoates, showing its utility in organic chemistry and lipid studies (Gunstone & Said, 1971).
Natural Occurrence and Identification
- 2-Methoxyhexadecanoic acid, structurally similar to Methyl 2-methoxyhexadecanoate, was identified in Amphimedoncompressa, marking its first discovery in nature and indicating the compound's natural occurrence and potential ecological roles (Carballeira, Colón, & Emiliano, 1998).
Alpha-Oxidation Studies
- The alpha-oxidation of 3-methyl-branched fatty acids in rat liver, involving 2-methylpentadecanal and 2-methylpentadecanoic acid, demonstrates the significance of Methyl 2-methoxyhexadecanoate in metabolic studies and enzymatic processes (Croes et al., 1999).
Catalytic Applications
- A study on catalytic methylation involving 2-methoxynaphthalene, an analog to Methyl 2-methoxyhexadecanoate, highlights the compound's potential in industrial applications and chemical synthesis (Yadav & Salunke, 2013).
Bioactivity Research
- Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound related to Methyl 2-methoxyhexadecanoate, is being developed as a potential neuroprotective drug, indicating the bioactivity potential of such compounds (Yu et al., 2003).
Propriétés
Numéro CAS |
16725-36-3 |
|---|---|
Nom du produit |
Methyl 2-methoxyhexadecanoate |
Formule moléculaire |
C18H36O3 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
methyl 2-methoxyhexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20-2)18(19)21-3/h17H,4-16H2,1-3H3 |
Clé InChI |
IQHRUOSDBAXDKA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)OC |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)OC)OC |
Synonymes |
2-Methoxyhexadecanoic acid methyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

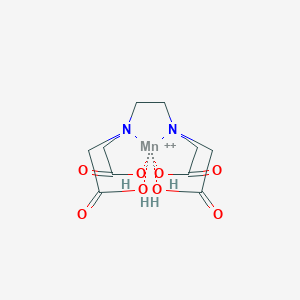
![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
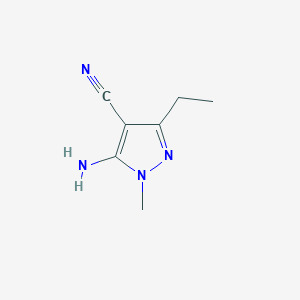
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
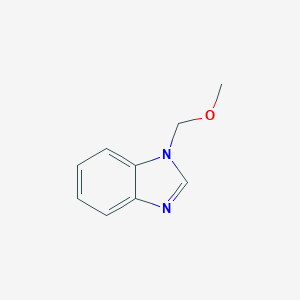
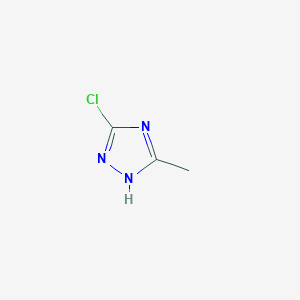
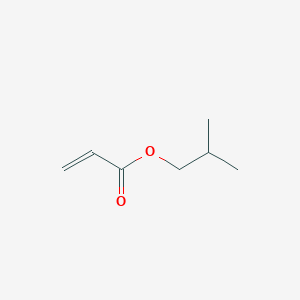
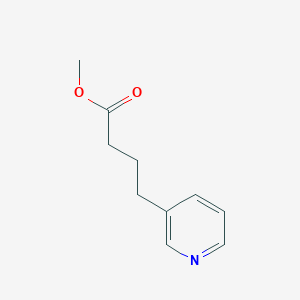
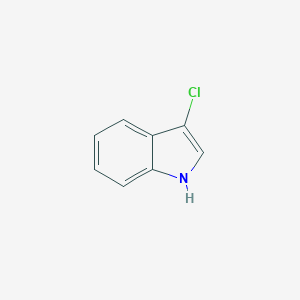
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
